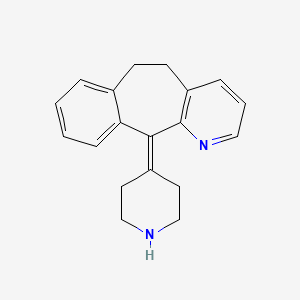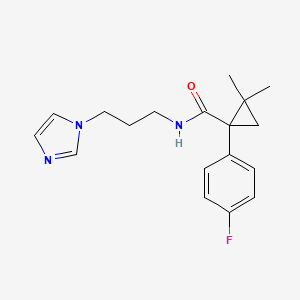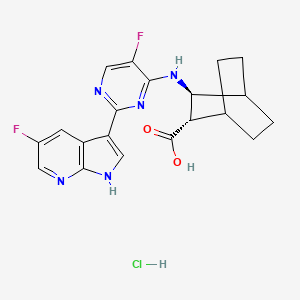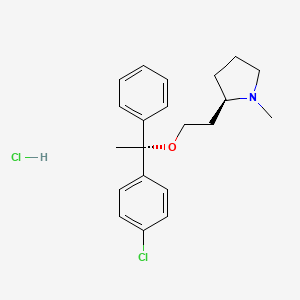![molecular formula C11H10N2O4 B10815140 (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid CAS No. 1394131-74-8](/img/structure/B10815140.png)
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an oxobutenoic acid moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid typically involves the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the introduction of a carbamoyl group to a phenyl ring. This can be achieved through the reaction of aniline with phosgene or a similar reagent to form the corresponding carbamoyl chloride, which is then reacted with ammonia to yield the carbamoylphenyl intermediate.
Coupling with Oxobutenoic Acid: The carbamoylphenyl intermediate is then coupled with oxobutenoic acid under appropriate conditions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
化学反应分析
Types of Reactions
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways such as oxidative stress response or apoptosis.
相似化合物的比较
Similar Compounds
L-3-Carbamoylphenylalanine: An amino acid derivative with a similar carbamoylphenyl structure.
Fmoc-D-3-carbamoylphenylalanine: A protected amino acid used in peptide synthesis.
(2R)-2-amino-2-(3-carbamoylphenyl)acetic acid: Another amino acid derivative with a carbamoylphenyl group.
Uniqueness
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is unique due to its specific oxobutenoic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
1394131-74-8 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
(Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4- |
InChI 键 |
GNFSYBNDPOBXLJ-PLNGDYQASA-N |
手性 SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)
![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B10815072.png)



![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)

![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
